- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669

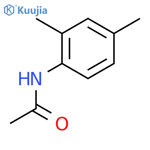

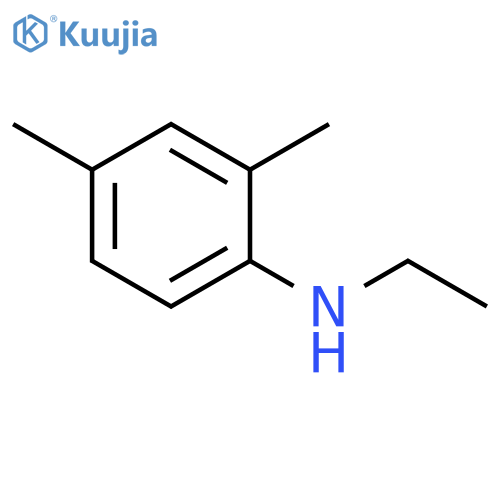

Cas no 1742-94-5 (N-ethyl-2,4-dimethylaniline)

N-ethyl-2,4-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- N-ethyl-2,4-dimethylaniline

-

- MDL: MFCD03210679

- インチ: 1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3

- InChIKey: VGFWTVZRANPVQZ-UHFFFAOYSA-N

- ほほえんだ: C1(NCC)=CC=C(C)C=C1C

N-ethyl-2,4-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32342-0.1g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 0.1g |

$124.0 | 2023-09-04 | ||

| Enamine | EN300-32342-1.0g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 1.0g |

$442.0 | 2023-02-14 | ||

| Enamine | EN300-32342-5.0g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 5.0g |

$1280.0 | 2023-02-14 | ||

| Enamine | EN300-32342-0.5g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 0.5g |

$331.0 | 2023-09-04 | ||

| Enamine | EN300-32342-2.5g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 2.5g |

$867.0 | 2023-09-04 | ||

| Enamine | EN300-32342-5g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 5g |

$1280.0 | 2023-09-04 | ||

| Enamine | EN300-32342-10.0g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 10.0g |

$1900.0 | 2023-02-14 | ||

| Enamine | EN300-32342-0.05g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 0.05g |

$84.0 | 2023-09-04 | ||

| Enamine | EN300-32342-0.25g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 0.25g |

$178.0 | 2023-09-04 | ||

| Enamine | EN300-32342-1g |

N-ethyl-2,4-dimethylaniline |

1742-94-5 | 1g |

$442.0 | 2023-09-04 |

N-ethyl-2,4-dimethylaniline 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806

N-ethyl-2,4-dimethylaniline Raw materials

N-ethyl-2,4-dimethylaniline Preparation Products

N-ethyl-2,4-dimethylaniline 関連文献

-

1. 668. The structure and properties of certain polycyclic indolo- and quinolino-derivatives. Part IX. Derivatives of 1 : 3 : 4 : 5-tetrahydro-5-oxobenz[cd]indoleFrederick G. Mann,A. J. Tetlow J. Chem. Soc. 1957 3352

N-ethyl-2,4-dimethylanilineに関する追加情報

Introduction to N-Ethyl-2,4-Dimethylaniline (CAS No. 1742-94-5)

N-Ethyl-2,4-dimethylaniline, a compound with the chemical formula C9H13N and the CAS number 1742-94-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This aromatic amine derivative has garnered considerable attention due to its versatile applications in various chemical reactions and its potential role in the synthesis of bioactive molecules.

The structure of N-Ethyl-2,4-dimethylaniline consists of a benzene ring substituted with two methyl groups at the 2nd and 4th positions, and an ethyl group attached to the nitrogen atom of an amino group. This specific arrangement imparts unique chemical properties that make it a valuable building block in synthetic chemistry. The presence of both electron-donating methyl groups and an electron-withdrawing amino group enhances its reactivity, making it suitable for a wide range of chemical transformations.

In recent years, N-Ethyl-2,4-dimethylaniline has been extensively studied for its role in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various reactions such as nucleophilic substitution, coupling reactions, and condensation reactions makes it a crucial intermediate in the development of complex molecules. For instance, it has been utilized in the synthesis of active pharmaceutical ingredients (APIs) that exhibit therapeutic properties in areas such as anti-inflammatory and antiviral treatments.

One of the most notable applications of N-Ethyl-2,4-dimethylaniline is in the field of medicinal chemistry. Researchers have leveraged its structural features to design novel compounds with enhanced biological activity. A recent study published in the Journal of Medicinal Chemistry highlighted its use in developing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases like cancer and neurodegenerative disorders. The study demonstrated that derivatives of N-Ethyl-2,4-dimethylaniline could effectively modulate these pathways, leading to promising therapeutic outcomes.

The compound's reactivity also makes it an attractive candidate for material science applications. In particular, its ability to form stable complexes with metals has been explored for the development of catalysts and functional materials. A research article in Advanced Materials described how N-Ethyl-2,4-dimethylaniline-based ligands could be used to design highly efficient transition metal catalysts for organic transformations. These catalysts have shown superior performance in terms of yield and selectivity, making them valuable tools in industrial processes.

Furthermore, N-Ethyl-2,4-dimethylaniline has found utility in the synthesis of dyes and pigments. Its aromatic structure allows for easy functionalization, enabling the creation of vibrant and stable colorants used in textiles, plastics, and coatings. A study published in the Journal of Organic Chemistry detailed the synthesis of various azo dyes derived from N-Ethyl-2,4-dimethylaniline, which exhibited excellent color fastness and thermal stability.

The industrial production of N-Ethyl-2,4-dimethylaniline involves multi-step synthetic routes that often require careful optimization to ensure high yield and purity. One common method involves the reaction of aniline derivatives with ethylating agents under controlled conditions. Advances in catalytic systems have improved the efficiency of these processes, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable chemistry practices.

Future research directions for N-Ethyl-2,4-dimethylaniline are focused on expanding its applications into new areas such as green chemistry and nanotechnology. For example, researchers are exploring its potential as a precursor for biodegradable polymers and as a component in nanomaterial formulations. These studies aim to harness its unique properties while minimizing environmental impact.

In conclusion, N-Ethyl-2,4-dimethylaniline (CAS No. 1742-94-5) is a multifaceted compound with broad utility across multiple industries. Its role as a key intermediate in pharmaceuticals, agrochemicals, materials science, and dyes underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in chemical innovation.

1742-94-5 (N-ethyl-2,4-dimethylaniline) 関連製品

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)

- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)

- 1262523-37-4((4S)-4-Fluoroglutamine)

- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 350601-79-5(4-amino-3-bromo-6-chloropyridine-2-carboxylic acid)

- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)

- 52008-94-3(1,1'-Biphenyl, 4-methoxy-2-methyl-)